Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine
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Overview
Description
Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and 4-fluorophenoxybenzaldehyde in the presence of a catalyst such as phosphorous oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: Due to its fluorescent properties, it can be used in the development of fluorescent probes and sensors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit protein tyrosine phosphatases (PTPs) or kinases, leading to the modulation of signaling pathways that control cell growth and proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzimidazol-2-ylamino)phenyl]amine: Similar structure with benzimidazole instead of benzoxazole.
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Another benzoxazole derivative with different substituents.
Uniqueness
Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
Molecular Formula |
C19H13FN2O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[3-(4-fluorophenoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C19H13FN2O2/c20-13-8-10-15(11-9-13)23-16-5-3-4-14(12-16)21-19-22-17-6-1-2-7-18(17)24-19/h1-12H,(H,21,22) |
InChI Key |
QHLXOBGPLKLCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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